2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride
Overview
Description
2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 It is a white to off-white crystalline powder that is soluble in water and some organic solvents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride typically involves the reaction of 4-(2-Aminoethyl)benzoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The process involves the following steps:
Starting Material: 4-(2-Aminoethyl)benzoic acid.
Reaction with Hydrochloric Acid: The benzoic acid derivative is reacted with hydrochloric acid to form the hydrochloride salt.
Purification: The product is purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and purification systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.
Purification and Quality Control: The product is purified using industrial-scale techniques such as crystallization, filtration, and drying. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation Products: Oxidized derivatives such as nitro compounds or carboxylic acids.
Reduction Products: Reduced amines or alcohols.
Substitution Products: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzoic acid: A precursor in the synthesis of 2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride.
2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride: A related compound with a piperidine ring instead of an aminoethyl group.
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: Another derivative with a sulfonyl fluoride group.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. Its versatility makes it valuable in multiple research and industrial applications.
Properties
IUPAC Name |
2-[4-(2-aminoethyl)phenyl]acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-6-5-8-1-3-9(4-2-8)7-10(12)13;/h1-4H,5-7,11H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEAUNQAWCZAHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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